CB2R/5-HT1AR agonist 1
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for CB2R/5-HT1AR agonist 1 involve multiple steps. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
CB2R/5-HT1AR agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although the exact reagents and products are not detailed.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are not provided.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CB2R/5-HT1AR agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions and effects of dual receptor agonists.
Biology: Investigated for its role in modulating neurotransmitter systems and its effects on anxiety and depression.
Medicine: Explored as a potential therapeutic agent for treating anxiety, depression, and other central nervous system disorders
Industry: Utilized in the development of new pharmacological agents targeting CB2 and 5-HT1A receptors.
Mechanism of Action
CB2R/5-HT1AR agonist 1 exerts its effects by binding to and activating both CB2 and 5-HT1A receptors. The activation of CB2 receptors primarily affects the immune system, reducing inflammation and modulating immune responses . Activation of 5-HT1A receptors influences neuromodulation, decreasing blood pressure and heart rate, and inducing peripheral vasodilation . These combined effects contribute to the compound’s anti-anxiety and anti-depressive properties.
Comparison with Similar Compounds
CB2R/5-HT1AR agonist 1 is unique due to its dual agonist activity on both CB2 and 5-HT1A receptors. Similar compounds include:
SB-649915: A dual 5-HT1A receptor and serotonin transporter ligand.
Vortioxetine: An antidepressant with multimodal activity, including 5-HT1A receptor agonism.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor with some activity on 5-HT1A receptors.
These compounds highlight the uniqueness of this compound in targeting both CB2 and 5-HT1A receptors simultaneously.
Properties
Molecular Formula |
C24H33NO3 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
6-(1-butylcyclopropyl)-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzamide |
InChI |
InChI=1S/C24H33NO3/c1-5-6-9-24(10-11-24)18-13-19(26)20(22(27)21(18)23(25)28)17-12-15(4)7-8-16(17)14(2)3/h12-13,16-17,26-27H,2,5-11H2,1,3-4H3,(H2,25,28)/t16-,17+/m0/s1 |
InChI Key |
LHZJDQKOCOLSNK-DLBZAZTESA-N |
Isomeric SMILES |
CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)[C@@H]3C=C(CC[C@H]3C(=C)C)C)O |
Canonical SMILES |
CCCCC1(CC1)C2=CC(=C(C(=C2C(=O)N)O)C3C=C(CCC3C(=C)C)C)O |
Origin of Product |
United States |
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